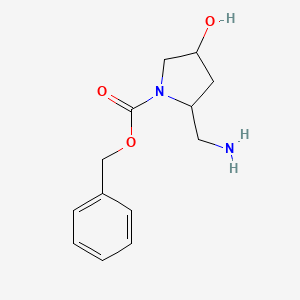

Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a benzyl group attached to a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both hydroxyl and aminomethyl groups on the pyrrolidine ring makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Aminomethylation: The aminomethyl group can be introduced through reductive amination, using reagents like formaldehyde and a suitable amine under reducing conditions.

Benzylation: The final step involves the benzylation of the pyrrolidine ring, typically using benzyl chloride in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The aminomethyl group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products:

Oxidation Products: Carbonyl derivatives.

Reduction Products: Primary amines.

Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structure.

Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the hydroxyl group, making it less versatile in certain reactions.

2-(Aminomethyl)-4-hydroxypyrrolidine-1-carboxylate: Lacks the benzyl group, affecting its hydrophobic interaction capabilities.

Benzyl 4-hydroxypyrrolidine-1-carboxylate: Lacks the aminomethyl group, reducing its ability to form hydrogen bonds.

Uniqueness: Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of both hydroxyl and aminomethyl groups on the pyrrolidine ring, along with a benzyl group. This combination of functional groups provides a balance of hydrophilic and hydrophobic properties, making it a versatile intermediate for various chemical and biological applications.

Biological Activity

Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, also known as (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, is a pyrrolidine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a benzyl group attached to a pyrrolidine ring containing both an amino and a hydroxyl group, suggests various biological activities that merit detailed exploration.

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : Approximately 250.29 g/mol

The compound's structure enhances its potential interactions with biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the carboxylate moiety is particularly relevant for its biological activity, as it may facilitate interactions through hydrogen bonding and electrostatic interactions with target proteins.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds while the hydroxyl group can stabilize these interactions, potentially modulating various biological pathways. This mechanism is crucial for understanding its therapeutic applications.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

- Antioxidant Properties : The hydroxyl group contributes to antioxidant activities, which can help mitigate oxidative stress in biological systems.

- Anticancer Activity : Similar compounds have demonstrated significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including leukemia and breast cancer .

- Histone Deacetylase Inhibition : Related pyrrolidine derivatives are noted for their role as histone deacetylase inhibitors, which are vital in cancer therapy due to their influence on gene expression regulation .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2R,4R)-Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | C₁₃H₁₈N₂O₃ | Different stereochemistry affecting biological activity |

| 2-(Aminomethyl)-4-hydroxypyrrolidine-1-carboxylic acid | C₇H₁₂N₂O₃ | Lacks the benzyl group; potential for different reactivity |

| Benzyl 2-pyrrolidinone-1-carboxylate | C₁₃H₁₅NO₂ | Contains a lactam structure; different pharmacological properties |

This table illustrates how the stereochemical configuration and functional groups of this compound may confer distinct biological activities not present in similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic applications:

- Anticancer Efficacy : In vitro studies have shown that derivatives exhibit significant growth inhibition against cancer cell lines at concentrations as low as 10 µM. Notably, some derivatives demonstrated superior potency compared to established drugs like sunitinib .

- Safety Profile : The synthesized derivatives exhibited negligible cytotoxicity towards human embryonic kidney cells and human red blood cells at effective concentrations, suggesting a promising safety profile for further development .

- Mechanistic Insights : Computational modeling has provided insights into how these compounds interact at a molecular level, offering a deeper understanding of their pharmacodynamics and potential as drug candidates .

Properties

IUPAC Name |

benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-7-11-6-12(16)8-15(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHHDBAFXYRWDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CN)C(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.